molecular formula C4H4K2O5 B1581219 Dipotassium malate CAS No. 585-09-1

Dipotassium malate

Cat. No. B1581219
CAS RN: 585-09-1
M. Wt: 210.27 g/mol
InChI Key: SVICABYXKQIXBM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium malate (DKM) is an organic compound composed of two potassium atoms and one malic acid molecule. It is a white, odorless, crystalline solid with a molecular formula of C4H4K2O5. DKM is widely used in the food and beverage industry, as a preservative and flavor enhancer, and in pharmaceuticals, as an excipient, taste masking agent, and solubilizing agent. DKM also has a number of potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Electromembrane Conversion

Dipotassium malate can be converted to malic acid through electrodialysis and electrolysis combined with cation-exchange membranes. This process involves adding hydrochloric acid to dipotassium malate and then removing the resultant potassium chloride by electrodialysis (Korngold et al., 2006).

Dental Health Applications

Dipotassium oxalate, a derivative of dipotassium malate, has been studied for its effects on dentin hypersensitivity. It shows potential in reducing sensitivity when applied in various formulations and concentrations (Muzzin & Johnson, 1989); (Drake et al., 2018).

Chemotherapy Drug Delivery

In the field of cancer treatment, a chitosan/dipotassium orthophosphate hydrogel system has been developed for delivering chemotherapeutic agents like Doxorubicin directly to tumor sites. This method shows potential in reducing toxicity and improving the efficiency of chemotherapy (Ta et al., 2009).

Skin Delivery Applications

Dipotassium glycyrrhizinate, another derivative, has been formulated in elastic liposomes for skin delivery. This approach is used in treating acute and chronic dermatitis and has shown promising results in enhancing skin deposition and permeation of the active agent (Trotta et al., 2002).

Nuclear Magnetic Resonance Studies

Dipotassium malate has been studied using nuclear magnetic double resonance measurements, particularly focusing on proton spin systems. This research contributes to the understanding of molecular structures and interactions (Wakefield & Memory, 1968).

Potassium Storage in Batteries

Innovative research has explored the use of dipotassium terephthalate as a promising potassium storing anode in battery applications. This includes the development of graphene oxide-wrapped organic dipotassium terephthalate hollow microrods, demonstrating enhanced potassium storage (Wang et al., 2018); (Ghosh et al., 2020).

Herbicide Degradation Research

Dipotassium malate has been involved in studies related to the degradation of herbicides like endothall in aquatic environments. These studies help understand the environmental impact and degradation pathways of herbicides (Islam et al., 2018).

properties

IUPAC Name

dipotassium;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2K/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVICABYXKQIXBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4K2O5
Record name POTASSIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974053
Record name Dipotassium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or almost colourless aqueous solution
Record name POTASSIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Dipotassium malate

CAS RN

585-09-1
Record name Dipotassium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPOTASSIUM MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YO4AE78DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium malate
Reactant of Route 2
Reactant of Route 2
Dipotassium malate
Reactant of Route 3
Dipotassium malate
Reactant of Route 4
Dipotassium malate
Reactant of Route 5
Dipotassium malate
Reactant of Route 6
Dipotassium malate

Citations

For This Compound
28
Citations
E Korngold, N Belayev, L Aronov, Y Oren - Desalination, 2006 - Elsevier
… The product of this reaction is a solution containing 0.8 M dipotassium malate and 0.2 M … We used two electromembrane processes to transform dipotassium malate to malic acid. …
Number of citations: 7 www.sciencedirect.com
LE Erickson, RA Alberty - The Journal of Physical Chemistry, 1959 - ACS Publications
… for the protons in dipotassium malate and three partially deuterated dipotassium malates.13 … capillary, than the corresponding lines in the dipotassium malate spectrum. …
Number of citations: 27 pubs.acs.org
RH Wakefield, JD Memory - The Journal of Chemical Physics, 1968 - pubs.aip.org
… Nuclear magnetic double resonance measurements have been made on the AB proton spin system in dehydro-a-lapacone and the ABX proton spin system in dipotassium malate, in …
Number of citations: 6 pubs.aip.org
RA Alberty, P Bender - Journal of the American Chemical Society, 1959 - ACS Publications
… Dipotassium Malate (K2M).—The proton resonance spectrum of dipotassium malate in D20 … spectra of: (a) 2 M dipotassium malate and (b) 2 M dipotassium monodeuterio-L-malate in …
Number of citations: 55 pubs.acs.org
JA Hogg, PF Beal, AH Nathan, FH Lincoln… - Journal of the …, 1955 - ACS Publications
… the dipotassium malate recovered had incorporated about 0.003 atom of deuterium per molecule. This relatively rapid exchange demonstrates the existence of an intermediate in which …
Number of citations: 57 pubs.acs.org
HF Fisher, C Frieden, JSMK McKee… - Journal of the American …, 1955 - ACS Publications
… the dipotassium malate recovered had incorporated about 0.003 atom of deuterium per molecule. This relatively rapid exchange demonstrates the existence of an intermediate in which …
Number of citations: 38 pubs.acs.org
WR Bonorden, CW Nagel… - American journal of …, 1986 - Am Soc Enol Viticulture
… This was achieved by the simultaneous addition of dipotassium malate and tartaric acid (Mallinckrodt Chemical Works, New York, NY). The temperature of the wine was decreased to 2C…
Number of citations: 27 www.ajevonline.org
F Toldrá, M Barat - Recent patents on food, nutrition & …, 2009 - ingentaconnect.com
… hydrogen phosphate) , one or more mono or polyvalent salts of polybasic food acids (either potassium succinate, dipotassium succinate, potassium malate, dipotassium malate or …
Number of citations: 55 www.ingentaconnect.com
SD Twaij, AJH Al-Saedi, YJ Kadem… - Plant Archives …, 2019 - plantarchives.org
… Therefore, the osmotic stresses becomes very negative in guard cells because of the presence of K, CL and potassium mallet or dipotassium malate or both of them (Devlin and Witham, …
Number of citations: 5 www.plantarchives.org
SG Cohen, CH Wang - Journal of the American Chemical Society, 1955 - ACS Publications
… the dipotassium malate recovered had incorporated about 0.003 atom of deuterium per molecule. This relatively rapid exchange demonstrates the existence of an intermediate in which …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.